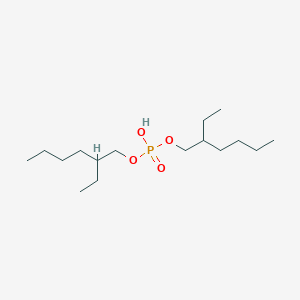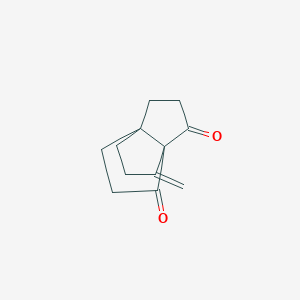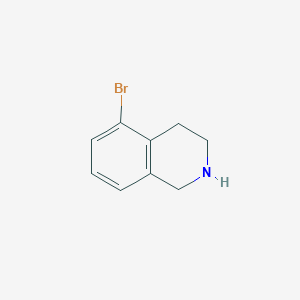
5-Bromo-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 g/mol . It is a solid substance and is part of a large group of natural products known as isoquinoline alkaloids .
Synthesis Analysis
1,2,3,4-Tetrahydroisoquinoline (THIQ) is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis
The linear formula of 5-Bromo-1,2,3,4-tetrahydroisoquinoline is C9H10BrN . The InChI code is InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 and the canonical SMILES is C1CNCC2=C1C(=CC=C2)Br .Chemical Reactions Analysis
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydroisoquinoline is a solid substance . It has a molecular weight of 212.09 g/mol . The compound has a topological polar surface area of 12 Ų .Applications De Recherche Scientifique
Medicinal Chemistry
Summary of Application
THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Methods of Application: The reaction to form THIQs was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were reacted in the presence of aq. HCl at 100 °C to afford THIQ . Results or Outcomes: THIQ based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Organic Chemistry
Summary of Application
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Research interest has been directed toward the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities . Methods of Application: Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Results or Outcomes: N-benzyl THIQs are known to function as antineuroinflammatory agents . Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Neurodegenerative Disorders
Summary of Application
THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . Methods of Application: The compounds are synthesized using various synthetic strategies and then tested for their biological activity . Results or Outcomes: The compounds have shown promising results in combating various neurodegenerative disorders .
Infective Pathogens
Summary of Application
THIQ based compounds have shown diverse biological activities against various infective pathogens . Methods of Application: The compounds are synthesized and then tested for their antimicrobial activity . Results or Outcomes: The compounds have shown potent activity against various infective pathogens .
Synthetic Strategies
Summary of Application
THIQs are important structural motifs in various natural products and therapeutic lead compounds. Therefore, developing new and environmentally friendly methods for the synthesis of THIQ derivatives has been a focus of research . Methods of Application: Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Results or Outcomes: These new synthetic strategies have broadened the scope of THIQ derivatives that can be synthesized and have potential applications in various fields .
Antineuroinflammatory Agents
Summary of Application
N-benzyl THIQs are known to function as antineuroinflammatory agents . Methods of Application: The compounds are synthesized and then tested for their antineuroinflammatory activity . Results or Outcomes: N-benzyl THIQs have shown promising results as antineuroinflammatory agents .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCCDTQAIOPIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510738 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
81237-69-6 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)


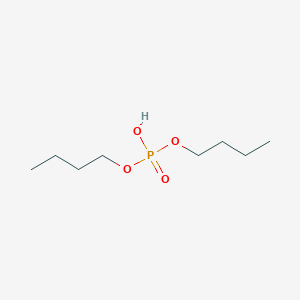



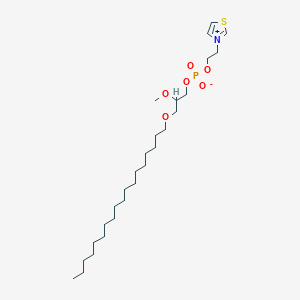

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
